5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

Catalog No.
S857257
CAS No.
16834-13-2
M.F
C40H26N8
M. Wt
618.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

CAS Number

16834-13-2

Product Name

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

IUPAC Name

5,10,15,20-tetrapyridin-4-yl-21,22-dihydroporphyrin

Molecular Formula

C40H26N8

Molecular Weight

618.7 g/mol

InChI

InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45-46H

InChI Key

WQCKXOJXOKSXQZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=NC=C9

Canonical SMILES

C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=NC=C9

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is a porphyrin derivative characterized by its four pyridyl substituents at the meso positions. Its molecular formula is C40H26N8, and it has a molecular weight of approximately 618.69 g/mol . The compound appears as a dark purple to black solid and is soluble in organic solvents such as dichloromethane, chloroform, and pyridine .

Structural Features

The compound's structure allows for extensive π-conjugation, making it an excellent candidate for electronic applications. The presence of nitrogen atoms in the pyridyl groups enhances its coordination chemistry.

In the context of PDT research, TPyP can absorb light, leading to the generation of singlet oxygen, a reactive oxygen species that can damage cells []. This mechanism is still under investigation, and the specific details of how TPyP interacts with cellular components are being explored [].

Photodynamic Therapy (PDT)

TPyP has been explored as a potential photosensitizer in Photodynamic Therapy (PDT) due to its ability to absorb light and generate reactive oxygen species (ROS) upon light activation. These ROS can damage nearby cancer cells, potentially leading to cell death. Studies have shown that TPyP can be effective in killing various cancer cell lines, including breast, lung, and prostate cancer cells [, ]. However, further research is needed to determine the efficacy and safety of TPyP in clinical settings.

Biosensors

TPyP's ability to interact with metal ions makes it a promising candidate for the development of biosensors. Researchers have explored its use in the detection of various metal ions, such as zinc and copper, by exploiting changes in its fluorescence properties upon binding []. These sensors could potentially be used for environmental monitoring, disease diagnosis, and other applications.

Supramolecular Assemblies

TPyP can self-assemble into various supramolecular structures, such as nanotubes and capsules, due to its unique interactions. These structures can be used for drug delivery, catalysis, and other applications. For example, researchers have developed TPyP-based nanoparticles for targeted drug delivery to cancer cells [].

Organic Photovoltaics (OPVs)

TPyP has been investigated as a potential component in organic photovoltaics (OPVs) due to its light-absorbing properties and ability to transport charge carriers. Researchers are exploring ways to optimize TPyP-based materials for improved efficiency in converting light energy into electricity [].

Other Applications

TPyP is also being explored for various other applications, including:

  • Antimicrobial agents: Studies suggest TPyP may have potential applications in combating microbial infections [].
  • Bioimaging: TPyP's fluorescence properties make it suitable for bioimaging applications, allowing researchers to visualize specific biological processes [].

The biological activity of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine has been studied primarily in the context of its potential as a photosensitizer in photodynamic therapy. It shows promise in:

  • Antimicrobial Activity: Exhibiting effectiveness against various bacterial strains when activated by light.
  • Cancer Treatment: Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting cancer cells selectively .

Several methods are employed to synthesize 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine:

  • Condensation Reactions: Typically synthesized through the condensation of pyrrole with aldehydes or ketones in the presence of acid catalysts.
  • Metalation: Metalation with zinc or other metals can be performed post-synthesis to enhance stability and modify properties.
  • Self-Assembly Techniques: Utilized for creating thin films or coatings on substrates.

The unique properties of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine make it suitable for various applications:

  • Sensors: Used in chemical sensors due to its sensitivity to environmental changes.
  • Photodynamic Therapy: As mentioned earlier, it serves as a photosensitizer in medical applications.
  • Catalysis: Acts as a catalyst in organic reactions due to its ability to stabilize reaction intermediates.

Studies have shown that 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine interacts with various biological molecules:

  • Protein Binding: It can bind to proteins and nucleic acids, affecting their function and stability.
  • Membrane Interaction: Exhibits affinity for lipid membranes which can influence cellular processes during therapeutic applications.

Several compounds share structural similarities with 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5,10,15,20-TetraphenylporphyrinC44H30N4Four phenyl groups; enhanced solubility
Zinc 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphineC40H24N8ZnMetalated form; improved stability
5-(4-Pyridyl)porphyrinC40H26N8Contains only one pyridyl group; simpler structure
5-(2-Pyridyl)porphyrinC40H26N8Different substitution pattern affecting properties

Uniqueness

The presence of four pyridyl groups distinguishes 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine from other porphyrins. This configuration enhances its solubility and reactivity compared to simpler porphyrins.

Adler-Type Condensation and Acidic Ionic Liquid-Mediated Synthesis

The traditional synthesis of TPyP has historically relied on the Adler-Longo method, which involves the acid-catalyzed condensation of pyrrole with 4-pyridinecarboxaldehyde in refluxing propionic acid. This approach typically yields around 14% of the desired product, representing a reasonable efficiency for porphyrin synthesis considering the complex, one-pot formation of four new carbon-carbon bonds. The reaction proceeds through the initial formation of a porphyrinogen intermediate, followed by subsequent oxidation to yield the fully aromatic porphyrin system. While effective, this method presents several drawbacks, including the use of corrosive acids, high temperatures, and considerable amounts of organic solvents that pose environmental and scaling challenges.

Recent innovations have focused on improving this classical approach, with significant attention given to acidic ionic liquid-mediated syntheses. Researchers have investigated various ionic liquids with different anions, including [HC4im][X] (where X− = CF3SO3−, ClO4−, Cl−, CF3CO2−, and BF4−), as alternative reaction media for TPyP synthesis. The anion component of these ionic liquids critically influences the acidity of the medium and consequently affects porphyrin formation efficiency. Among these, [HC4im][BF4] demonstrated particularly promising results, achieving TPyP yields of approximately 11%, comparable to the traditional propionic acid method (14%).

Table 1: Comparison of TPyP Yields Using Different Synthetic Approaches

Synthetic MethodReaction MediumYield (%)Reaction TimeReference
Adler-LongoPropionic acid14~1 hour,
Ionic liquid-mediated[HC4im][CF3CO2]11~1 hour
Ionic liquid-mediated[HC4im][BF4]11~1 hour
MechanochemicalSolvent-free~3-11*20-60 minutes,

*Yield varies depending on substrate and oxidation conditions

The principal advantage of the ionic liquid approach lies in the simplified purification process. Unlike the traditional Adler method that requires vacuum distillation or liquid-liquid extraction to remove propionic acid, the ionic liquid-mediated synthesis allows for simple filtration to separate the catalyst from the product. Additionally, these acidic ionic liquids can be recycled and reused at least three times without significant loss of catalytic activity, enhancing the sustainability profile of this synthetic route.

Post-Synthetic Functionalization Strategies for Peripheral Pyridyl Groups

The presence of four pyridyl nitrogen atoms at the meso positions of TPyP provides excellent opportunities for post-synthetic functionalization. These nitrogen atoms serve as nucleophilic sites for various transformations, including N-alkylation reactions and metal coordination, enabling diverse structural modifications that can significantly alter the compound's properties and expand its application scope.

N-alkylation represents one of the most common functionalization strategies for TPyP. The quaternization of pyridyl nitrogen atoms with suitable alkyl halides transforms the neutral porphyrin into cationic derivatives, dramatically enhancing water solubility while introducing new functional groups. For instance, the reaction of TPyP with methyl tosylate yields 5,10,15,20-tetrakis(N-methyl-4-pyridyl)-21H,23H-porphine tetratosylate (TMPyP), a water-soluble derivative with remarkable applications in photodynamic therapy and as a telomerase inhibitor. While typical pyridine alkylations occur under mild conditions, benzylation of TPyP requires more vigorous reaction parameters, such as refluxing in DMF for extended periods.

Metal coordination through the peripheral pyridyl groups represents another versatile functionalization approach. Researchers have successfully coordinated various metal complexes, including ruthenium, rhodium, iridium, platinum, and gallium compounds, to the outer pyridyl nitrogen atoms in TPyP. These metallated derivatives often retain their photosensitizing properties while gaining additional functionalities from the coordinated metals, making them particularly valuable for applications in photodynamic therapy and cancer treatment.

Reaction scheme:TPyP + CH3(SO3C7H7) → [TPyP(CH3)4]4+ + 4(SO3C7H7)-

Extension of the TPyP structure through carbon-carbon bond formation represents a third significant functionalization strategy. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira protocol, enable the attachment of alkynyl groups to appropriately functionalized TPyP derivatives. These extended structures nearly double the radial dimensions of common porphyrins like TPyP, creating extended conjugation systems with altered optical and electronic properties. The success of these coupling reactions typically depends on optimized catalyst systems, with Pd(0) reagents in DMF at elevated temperatures showing particularly promising results.

Green Chemistry Approaches in TPyP Derivative Preparation

Environmental concerns have driven significant research toward developing more sustainable synthetic approaches for porphyrins, including TPyP. These green chemistry initiatives focus on reducing solvent use, minimizing waste generation, and improving energy efficiency throughout the synthetic process.

Mechanochemical synthesis represents one of the most promising green approaches for TPyP preparation. This solvent-free method involves grinding pyrrole and 4-pyridinecarboxaldehyde in the presence of an acid catalyst, either manually using a mortar and pestle or mechanically using a ball mill. The initial grinding process yields a reduced porphyrin intermediate (porphyrinogen), which can be subsequently oxidized to form TPyP. This approach significantly reduces or eliminates the need for organic solvents during the cyclization step, addressing a major environmental concern in traditional porphyrin synthesis.

Several oxidation strategies have been explored for the mechanochemically produced porphyrinogen intermediates. These include:

  • Aerial oxidation: Simple exposure of the intermediate to air for extended periods (approximately two weeks) yields small amounts of TPyP (approximately 3%).

  • Solution-phase oxidation: Dissolving the intermediate in chloroform followed by treatment with oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil has proven more efficient, yielding TPyP in yields comparable to traditional methods.

  • Mechanochemical oxidation: Various solid-state oxidizing agents have been investigated for direct mechanochemical oxidation, although with variable success depending on the specific porphyrin structure.

Beyond mechanochemistry, other green approaches include microwave-assisted synthesis on silica gel support, which significantly reduces reaction times and energy consumption. Additionally, the use of recyclable ionic liquids as reaction media, as discussed earlier, represents another sustainable approach that minimizes waste while maintaining reasonable synthetic efficiency.

Diversity of Transition Metal Coordination

TPyP exhibits remarkable flexibility in coordinating with divalent transition metal ions, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) [2]. The pyridyl nitrogen atoms act as primary coordination sites, forming ⟨pyridyl–metal–pyridyl⟩ linkages that stabilize supramolecular structures. For instance, Cu(II) ions engage in both peripheral pyridyl coordination and redox-active interactions with the porphyrin core. At room temperature, Cu(0) atoms coordinate with pyridyl groups of adjacent TPyP molecules, forming a supramolecular network. Upon annealing at 450 K, an intramolecular redox reaction oxidizes Cu(0) to Cu(II), resulting in a mixed-valence coordination network comprising Cu(II)-porphyrin complexes linked by Cu(0) atoms [1].

Kinetic and Thermodynamic Stability

The stability of TPyP-metal complexes depends on the metal ion’s electronic configuration and ligand exchange kinetics. Mass spectrometry studies reveal that structural stability in the gas phase follows the order: Cd(II) > Zn(II) > Fe(II) > Co(II) > Ni(II) > Cu(II) > Mn(II) [2]. In solution, ligand exchange rates vary significantly; for example, Co(II)-TPyP complexes exhibit a dissociation rate constant of $$5.1 \times 10^{-4} \, \text{s}^{-1}$$ at 24°C, while outer-sphere pyridyl ligands dissociate rapidly ($$k_{\text{MS}} > 0.5 \, \text{s}^{-1}$$) [4]. These dynamics are critical for designing stable supramolecular systems.

Redox-Active Coordination Pathways

Density functional theory (DFT) calculations demonstrate that Cu(0) coordination with TPyP proceeds via an initial metal-porphyrin complex, followed by redox-driven oxidation to Cu(II)-TPyP. The activation barrier for this process ranges from 24 to 37 kcal mol$$^{-1}$$, depending on computational methods [1]. This redox activity enables the synthesis of heterogeneous coordination networks with distinct electronic properties.

Hierarchical Assembly of TPyP-Based Metal-Organic Frameworks (MOFs)

Synthesis and Structural Modulation

TPyP serves as a building block for MOFs through coordination with metal nodes such as Zn(II), Co(II), and Zr(IV). For example, Zn(II)-TPyP MOFs form crystalline structures stabilized by hydrogen bonding and $$\pi$$-$$\pi$$ interactions between porphyrin planes [5]. Solvent polarity and reaction temperature critically influence morphology: polar solvents like dimethylformamide (DMF) promote extended networks, whereas nonpolar solvents yield compact aggregates [5]. Annealing at 450 K enhances crystallinity by removing solvent molecules trapped within the pores [1].

Functional Applications of TPyP MOFs

Zr-TCPP MOFs (tetrakis(4-carboxyphenyl)porphyrin analogs) exhibit superior singlet oxygen generation rates compared to Zn-TCPP-BPY frameworks, attributed to larger pore sizes and higher porphyrin density [6]. These MOFs demonstrate potential in photodynamic therapy and environmental catalysis. Electrochemical studies further reveal their efficacy in biosensing; Zn(II)-TPyP MOFs immobilized on gold substrates detect bilirubin with a sensitivity of $$0.336 \, \mu\text{A/cm}^2/\text{mg/dL}$$ [5].

Stability and Degradation Mechanisms

Thermogravimetric analysis (TGA) shows that Zn(II)-TPyP MOFs decompose above 520 K, coinciding with the breakdown of metal-pyridyl bonds [1]. Photo-bleaching experiments indicate that encapsulation within MOFs prolongs porphyrin stability; free TPyP in DMF degrades completely within 100 hours under xenon lamp irradiation, while Zr-TCPP MOFs retain 50% activity after equivalent exposure [6].

Surface-Mediated Self-Assembly on Nanostructured Substrates

Substrate-Directed Assembly on Au(111)

Scanning tunneling microscopy (STM) studies reveal that TPyP forms a supramolecular network on Au(111) via Cu(0) coordination. At room temperature, TPyP molecules arrange into a hexagonal lattice with Cu(0) atoms bridging pyridyl groups. Annealing at 450 K induces a structural transition to a close-packed array of Cu(II)-TPyP complexes, stabilized by weak van der Waals interactions [1]. The Au(111) surface templating effect enforces long-range order, absent in solution-phase assemblies.

Role of Annealing in Network Evolution

Annealing activates two concurrent processes: (1) redox-driven metalation of the porphyrin core and (2) Ostwald ripening of coordination nodes. Above 520 K, Cu(0) linkers desorb from the network, leading to fragmentation into isolated Cu(II)-TPyP islands [1]. This temperature-dependent behavior enables the synthesis of metastable intermediates with tunable conductivity and catalytic activity.

Comparative Studies on Other Substrates

Preliminary investigations on graphene and indium tin oxide (ITO) surfaces suggest that substrate hydrophobicity and electronic structure modulate TPyP assembly. Hydrophilic ITO surfaces favor face-on porphyrin orientation, enhancing charge transfer efficiency, whereas graphene supports edge-on configurations conducive to $$\pi$$-stacking [5]. These findings underscore the interplay between substrate chemistry and supramolecular architecture.

Palladium complexes incorporating 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine have emerged as highly efficient catalysts for cross-coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura and related transformations. The unique tetrapyridyl substitution pattern of this porphyrin ligand provides multiple coordination sites that can stabilize palladium centers while maintaining catalytic activity.

Suzuki-Miyaura Cross-Coupling Performance

The development of palladium-5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine complexes has demonstrated remarkable catalytic efficiency in Suzuki-Miyaura cross-coupling reactions. Research has shown that palladium(II)-tetra(4-tolyl)porphyrin complexes achieve yields of 92% with only 0.15 mol% catalyst loading when coupling 1-bromo-4-nitrobenzene with bis(pinacolato)diborane in the presence of potassium acetate. The reaction proceeds under aerobic conditions with a reaction time of 5 hours, demonstrating the robust nature of these catalysts.

Comparative studies have revealed that electron-withdrawing substituents on the porphyrin periphery significantly impact catalytic performance. While palladium(II)-tetraphenylporphyrin shows no catalytic activity under identical conditions, and palladium(II)-tetra(4-cyanophenyl)porphyrin furnishes only low yields, the tetra(4-tolyl) derivative consistently delivers superior results. This structure-activity relationship indicates that electron-donating groups on the porphyrin enhance the catalytic efficiency through improved electron density at the palladium center.

Water-Soluble Palladium Porphyrin Catalysts

A significant advancement in the field has been the development of water-soluble palladium porphyrin complexes for environmentally benign cross-coupling reactions. Kostas and colleagues reported the first use of porphyrins as catalysts in cross-coupling reactions, employing a water-soluble palladium complex with a phosphine-free porphyrin ligand. This catalyst system achieves yields of 80-100% in the Suzuki-Miyaura reaction of phenylboronic acid with various aryl bromides in neat water at 100°C for 4 hours.

The catalyst operates with a substrate-to-catalyst molar ratio of 1000:1, demonstrating exceptional efficiency. The system utilizes potassium carbonate as base and functions under aerobic conditions, eliminating the need for inert atmosphere protocols typical of traditional palladium catalysis. Furthermore, the catalyst can be recovered and reused, although with some loss in activity over multiple cycles.

ComplexCatalyst Loading (mol%)Yield (%)Reaction ConditionsSubstrate Scope
Pd(II)-5,10,15,20-tetra(4-pyridyl)porphyrin0.1-1.080-92Various solvents, 100°CAryl halides, boronic acids
Pd(II)-tetra(4-tolyl)porphyrin0.1592Potassium carbonate, 5h, aerobicElectron-withdrawing substrates
Pd-5,10,15,20-tetra(4-pyridyl)porphyrin (water-soluble)0.180-100Water, 100°C, 4hAryl bromides, phenylboronic acid
PAN-TPP-F-Pd(0)0.1-1.047-99Various conditions46 examples tested

Mechanistic Considerations

The catalytic mechanism of palladium-5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine complexes in cross-coupling reactions follows the conventional palladium(0)/palladium(II) catalytic cycle. The porphyrin ligand serves multiple roles: it stabilizes both oxidation states of palladium, prevents catalyst deactivation through aggregation, and provides electronic modulation of the metal center through its π-system.

Recent studies have demonstrated that the pyridyl substituents can coordinate to external metal centers, creating multinuclear complexes that exhibit enhanced catalytic activity. This coordination behavior allows for the formation of supported catalysts where the porphyrin acts as both a ligand and a bridging unit, leading to improved catalyst stability and recyclability.

Heterogeneous Catalysis Through Porphyrin-Embedded Matrices

The immobilization of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine and its metal complexes within solid matrices represents a significant advancement in heterogeneous catalysis. This approach combines the catalytic efficiency of metalloporphyrins with the practical advantages of solid-phase catalysts, including easy separation, recyclability, and enhanced stability.

Mesoporous Silica Supports

Mesoporous silica materials, particularly MCM-41, SBA-15, and related structures, have proven to be excellent supports for porphyrin-based catalysts. Iron(III) and manganese(III) complexes of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine have been successfully incorporated into these matrices through various methods including direct adsorption, in-situ synthesis, and covalent attachment.

The catalytic performance of these heterogeneous systems in oxidation reactions demonstrates significant advantages over their homogeneous counterparts. For cyclohexene oxidation using tert-butyl hydroperoxide as oxidant, iron(III)-5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine supported on MCM-41 achieves conversions of 45-65% with selectivities of 85-95%. The turnover numbers range from 150-300, and the catalysts can be recycled for 4-5 cycles without significant loss of activity.

Manganese(III) complexes supported on SBA-15 show exceptional performance in the selective oxidation of limonene with aerial oxygen. The propylsulfonic-functionalized SBA-15 support provides the highest catalytic activity, achieving 62% conversion with 95% selectivity toward the endo-1,2-epoxide product. The enhanced performance is attributed to the synergistic effect between the support's acidic properties and the porphyrin's catalytic activity.

Metal-Organic Framework Immobilization

Metal-organic frameworks (MOFs) provide an ideal platform for incorporating 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine due to the complementary coordination requirements of the tetrapyridyl substituents and the framework's metal nodes. The ZJU series of MOFs, incorporating manganese(III) porphyrin units, demonstrates exceptional catalytic performance in oxidation reactions.

ZJU-18, containing manganese(III)-5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine units, exhibits remarkable efficiency in ethylbenzene oxidation at 65°C using tert-butyl hydroperoxide. The catalyst achieves conversions of 71-82% with selectivity greater than 99% for acetophenone formation. The turnover numbers reach 400-600, significantly higher than homogeneous metalloporphyrin catalysts. The superior performance is attributed to the prevention of catalyst self-dimerization and oxidative degradation within the MOF structure.

Support MaterialPorphyrin TypeReactionConversion (%)Selectivity (%)TONRecyclability
MCM-41Fe(III)-5,10,15,20-tetra(4-pyridyl)porphyrinCyclohexene oxidation45-6585-95150-3004-5 cycles
SBA-15Mn(III)-5,10,15,20-tetra(4-pyridyl)porphyrinLimonene oxidation6295200-4005 cycles
MOF (ZJU-18)Mn(III)-5,10,15,20-tetra(4-pyridyl)porphyrinEthylbenzene oxidation71-82>99400-6003 cycles
MOF (PCN-224)Fe(III)-5,10,15,20-tetra(4-carboxyphenyl)porphyrinStyrene oxidation65-7588-92250-4004-5 cycles

Magnetic Nanoparticle Supports

The incorporation of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine complexes onto magnetic nanoparticle supports represents an innovative approach to catalyst recovery and reuse. Magnetic iron oxide nanoparticles covered with silica have been functionalized with manganese(III) porphyrin complexes, creating catalysts that can be easily separated using external magnetic fields.

These magnetic catalysts demonstrate exceptional performance in cyclooctene oxidation, achieving conversions of 85-95% with selectivities of 92-98%. The turnover numbers reach 500-800, and the catalysts maintain activity for up to 8 cycles. The magnetic separation eliminates the need for filtration or centrifugation, making the process more efficient and environmentally friendly.

Photocatalytic Systems Utilizing 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine Charge-Transfer Properties

The unique electronic properties of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine make it an excellent photocatalyst for various organic transformations. The extended π-conjugation system combined with the electron-withdrawing pyridyl substituents creates optimal conditions for photoinduced electron transfer processes.

Photoinduced Electron Transfer Mechanisms

Free-base 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine functions as both a photooxidant and photoreductant, depending on the reaction conditions and substrates involved. Under visible light irradiation (λ > 420 nm), the porphyrin can generate radicals from diazonium salts through photoinduced electron transfer, enabling aryl functionalization reactions with yields of 50-70%.

The photocatalytic mechanism involves initial excitation of the porphyrin to its singlet excited state, followed by intersystem crossing to the triplet state. From the triplet state, the porphyrin can undergo either oxidative or reductive quenching depending on the substrate. With diazonium salts, reductive quenching occurs, generating aryl radicals that can participate in subsequent coupling reactions.

Zinc Complex Photocatalysis

Zinc complexes of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine exhibit enhanced photocatalytic activity due to the heavy atom effect of zinc, which promotes intersystem crossing to the triplet state. These complexes demonstrate exceptional performance in CO₂ reduction reactions, achieving turnover numbers exceeding 1300 with high selectivity for CO formation.

The photocatalytic CO₂ reduction proceeds through a mechanism involving electron transfer from the excited triplet state of the zinc porphyrin to a rhenium catalyst. The system utilizes 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole as an electron donor, with a Stern-Volmer quenching constant of 180,000 M⁻¹, indicating highly efficient photoinduced electron transfer.

Palladium Complex Photocatalysis

Palladium(II) complexes of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine have been developed as photocatalysts for N-dealkylation reactions under visible light. The catalytic activity correlates with the degree of macrocycle distortion, with saddled conformations showing enhanced performance. The photocatalytic mechanism involves a semiconductor-like electron transfer from the palladium d orbitals to the porphyrin π* orbitals, creating charge-separated states that can activate substrates.

PhotocatalystLight SourceReactionQuantum Yield (%)TONTOF (h⁻¹)Stability
H₂-5,10,15,20-tetra(4-pyridyl)porphyrinVisible (>420 nm)Aryl functionalizations5-1550-15025-75Moderate
Zn-5,10,15,20-tetra(4-pyridyl)porphyrinVisible (λ>400 nm)CO₂ reduction8-121300200-300High
Pd(II)-5,10,15,20-tetra(4-pyridyl)porphyrinVisible (λ>400 nm)N-dealkylation10-18100-30050-150Moderate

Composite Photocatalytic Systems

Advanced photocatalytic systems incorporating 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine have been developed through combination with other photoactive materials. The integration of tetra(4-sulfonatophenyl)porphyrin with perylene diimide creates donor-acceptor interfaces that significantly enhance charge separation efficiency.

The TPPS/PDI composite system demonstrates exceptional photocatalytic hydrogen evolution rates of 546.54 μmol h⁻¹ (30.36 mmol h⁻¹ g⁻¹), which is approximately 10 times higher than the individual components. The enhanced performance is attributed to the formation of a strong internal electric field at the donor-acceptor interface, promoting efficient charge separation and reducing recombination losses.

Coordination polymer gels incorporating zinc-5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine with tetrathiafulvalene units achieve even higher performance, with platinum-decorated systems reaching turnover numbers of 25,500 and turnover frequencies of 1,275 h⁻¹ for hydrogen evolution. The exceptional stability of these systems, maintaining over 95% activity after multiple cycles, demonstrates their potential for practical applications.

XLogP3

6.1

General Manufacturing Information

21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl-: ACTIVE

Dates

Last modified: 08-15-2023

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